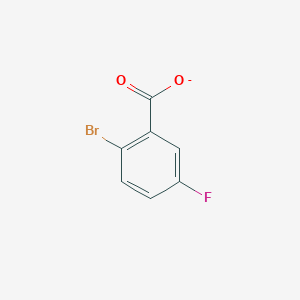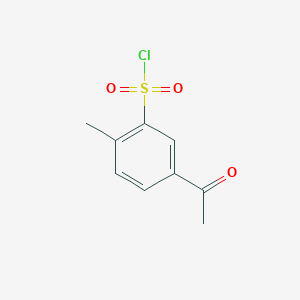
5-phenylmethoxy-1,2,3,4-tetrahydronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-phenylmethoxy-1,2,3,4-tetrahydronaphthalene is an organic compound that belongs to the class of naphthalenes It is characterized by a benzyloxy group attached to the first carbon of a tetrahydronaphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5-phenylmethoxy-1,2,3,4-tetrahydronaphthalene can be synthesized through several methods. One common approach involves the alkylation of 5,6,7,8-tetrahydronaphthalene with benzyl chloride in the presence of a strong base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods
Industrial production of 1-benzyloxy-5,6,7,8-tetrahydronaphthalene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and automated systems are often employed to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
5-phenylmethoxy-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The aromatic ring can be reduced under hydrogenation conditions to form a fully saturated cyclohexane derivative.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzyloxy group, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated benzyloxy-tetrahydronaphthalene derivatives.
Applications De Recherche Scientifique
5-phenylmethoxy-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-benzyloxy-5,6,7,8-tetrahydronaphthalene involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes, potentially modulating their activity. The tetrahydronaphthalene ring can also interact with lipid membranes, affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6,7,8-Tetrahydronaphthalene: Lacks the benzyloxy group, making it less reactive in certain chemical reactions.
1-Benzyloxy-2-naphthol: Contains a hydroxyl group, which can participate in additional hydrogen bonding interactions.
1-Benzyloxy-2-acetyl-5,6,7,8-tetrahydronaphthalene: Contains an acetyl group, which can influence its reactivity and biological activity.
Uniqueness
5-phenylmethoxy-1,2,3,4-tetrahydronaphthalene is unique due to the presence of the benzyloxy group, which enhances its reactivity and potential applications in various fields. The combination of the benzyloxy group and the tetrahydronaphthalene ring provides a versatile scaffold for further chemical modifications and biological studies.
Propriétés
Formule moléculaire |
C17H18O |
|---|---|
Poids moléculaire |
238.32 g/mol |
Nom IUPAC |
5-phenylmethoxy-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C17H18O/c1-2-7-14(8-3-1)13-18-17-12-6-10-15-9-4-5-11-16(15)17/h1-3,6-8,10,12H,4-5,9,11,13H2 |
Clé InChI |
IPVZMSJBHIXBNT-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C=CC=C2OCC3=CC=CC=C3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![({7-[2-(Trifluoromethyl)phenyl]-2,3-dihydro-1-benzofuran-2-yl}methyl)amine](/img/structure/B8607132.png)
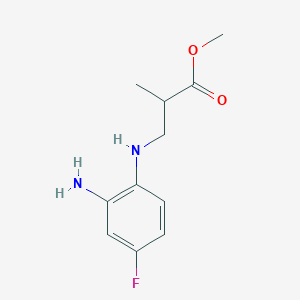
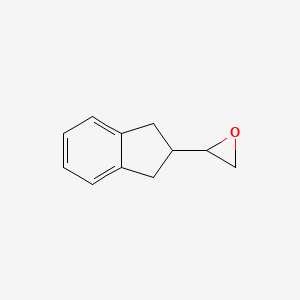
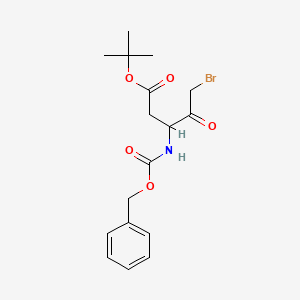
![2-[4-(Imidazol-1-yl)phenoxy]ethylamine](/img/structure/B8607151.png)
![3-{3-[(4-Methylpiperazin-1-yl)methyl]phenoxy}propan-1-amine](/img/structure/B8607163.png)
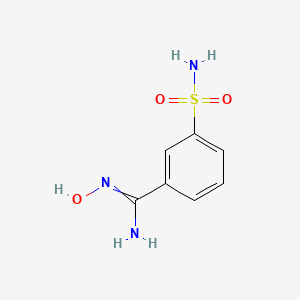
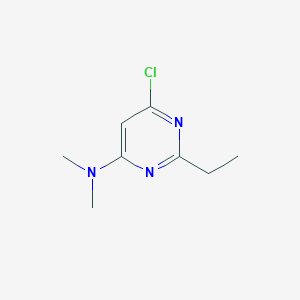
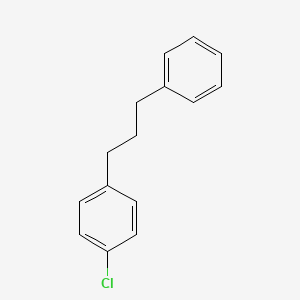
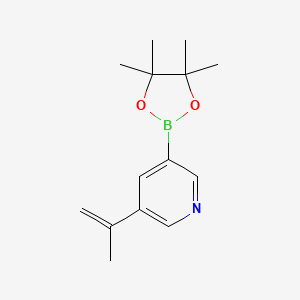
![2-Hydroxy-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide](/img/structure/B8607197.png)
![3'-BROMO-2',3'-DIHYDROSPIRO[IMIDAZOLIDINE-4,1'-INDENE]-2,5-DIONE](/img/structure/B8607199.png)
